molecular formula C13H13Cl3N2O2S B2533182 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1047974-86-6

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2533182
CAS No.: 1047974-86-6
M. Wt: 367.67
InChI Key: JOFJZRDGXQBIPV-UHFFFAOYSA-N
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Description

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzyme activity. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. The presence of the 3,5-dichlorophenyl group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

IUPAC Name

2-amino-N-[(3,5-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVECMDFDJTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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